Parp/PI3K-IN-1 is a compound that combines the inhibition of poly (ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in various cellular processes, including DNA repair and cell signaling. This dual inhibition is particularly relevant in cancer therapy, where it targets tumors with specific genetic vulnerabilities, such as those associated with BRCA1 mutations. The compound has garnered attention for its potential to enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells.
Parp/PI3K-IN-1 is synthesized through a series of chemical reactions that involve various precursors and reagents. The synthesis typically involves the modification of existing PARP inhibitors and PI3K inhibitors to create a compound that effectively targets both pathways.
Parp/PI3K-IN-1 falls under the category of small molecule inhibitors. It specifically inhibits the enzymatic activities of PARP and PI3K, which play significant roles in cancer biology. The compound is classified as an anti-cancer agent due to its ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms.
The synthesis of Parp/PI3K-IN-1 generally follows a multi-step process involving various organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yields and minimize by-products. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed for characterization at each stage.
The molecular structure of Parp/PI3K-IN-1 consists of distinct functional groups that are essential for its inhibitory activity against both PARP and PI3K enzymes. The compound typically features:
Detailed structural data can be obtained from spectroscopic analyses, including:
The chemical reactions involved in synthesizing Parp/PI3K-IN-1 include:
Each reaction step must be optimized for conditions such as concentration, temperature, and reaction time to achieve desired yields while minimizing side reactions .
Parp/PI3K-IN-1 exerts its effects by simultaneously inhibiting PARP and PI3K pathways:
Studies have shown that this dual inhibition can lead to enhanced cytotoxicity in BRCA-deficient cancer cells, highlighting the potential for synthetic lethality .
Parp/PI3K-IN-1 is typically characterized by:
The compound exhibits properties such as:
Parp/PI3K-IN-1 has significant applications in cancer research and therapy:
The concurrent inhibition of poly (ADP-ribose) polymerase and phosphatidylinositol 3-kinase represents a mechanistically driven strategy to disrupt two fundamental cellular processes: deoxyribonucleic acid repair and survival signaling. Poly (ADP-ribose) polymerase facilitates single-strand break repair via the base excision repair pathway. Pharmacological poly (ADP-ribose) polymerase inhibition induces the accumulation of single-strand breaks, which collapse replication forks into double-strand breaks during deoxyribonucleic acid replication. In homologous recombination-deficient cells (e.g., Breast Cancer gene 1/2-mutated tumors), this leads to synthetic lethality [5]. However, phosphatidylinositol 3-kinase signaling—frequently hyperactivated in cancers through Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha mutations or Phosphatase and Tensin Homolog loss—regulates cell proliferation, metabolism, and survival via the protein kinase B/mammalian target of rapamycin cascade [6] [10]. Crucially, phosphatidylinositol 3-kinase signaling maintains homologous recombination proficiency by stabilizing Breast Cancer gene 1/2 expression and facilitating double-strand break repair complex assembly [6].
Dual inhibition creates a self-reinforcing cycle of genomic instability:
Table 1: Molecular Consequences of Combined Poly (ADP-Ribose) Polymerase/Phosphatidylinositol 3-Kinase Inhibition
Parameter | Single-Agent Poly (ADP-Ribose) Polymerase Inhibitor | Single-Agent Phosphatidylinositol 3-Kinase Inhibitor | Dual Inhibition |
---|---|---|---|
Homologous Recombination Activity | Unchanged in proficient cells | Significantly reduced | Abolished |
γ-H2A.X Foci Formation | Moderate increase in homologous recombination-deficient cells | Moderate increase | Extensive accumulation (synergistic) |
Rad51 Foci Formation | Unchanged | Reduced | Severely impaired |
Breast Cancer gene 1/2 Protein | Unchanged | Downregulated | Profoundly suppressed |
Poly (ADP-Ribose) Accumulation | Suppressed | Increased | Sustained elevation |
Preclinical studies confirm synergistic cytotoxicity. In wild-type Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha ovarian cancer cell lines (OVCAR8, OVCAR5), combination indices for BKM120 and olaparib were <0.5, indicating strong synergy [1]. Similarly, triple-negative breast cancer xenografts showed significantly reduced tumor growth with combination therapy versus monotherapies (p<0.001) [6].
Tumor heterogeneity drives therapeutic resistance, posing significant challenges for monotherapies targeting poly (ADP-ribose) polymerase or phosphatidylinositol 3-kinase. Poly (ADP-ribose) polymerase inhibitors exhibit clinical activity predominantly in Breast Cancer gene 1/2-mutated ovarian and breast cancers, with response rates of 30–45% in germline Breast Cancer gene 1/2 carriers [1] [5]. However, approximately 80% of high-grade serous ovarian cancers and triple-negative breast cancers are Breast Cancer gene wild-type and exhibit de novo resistance [3] [5]. Phosphatidylinositol 3-kinase inhibitors demonstrate efficacy in Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-mutant tumors, yet resistance emerges rapidly via feedback activation of compensatory pathways (e.g., mitogen-activated protein kinase/extracellular signal-regulated kinase signaling) or mammalian target of rapamycin reactivation [7] [10].
Dual targeting addresses these limitations through several mechanisms:
Table 2: Mechanisms Overcoming Tumor Heterogeneity and Resistance
Resistance Mechanism to Monotherapy | Impact on Treatment | Dual-Target Approach | Evidence |
---|---|---|---|
De Novo Homologous Recombination Proficiency | Limits poly (ADP-ribose) polymerase inhibitor efficacy | Phosphatidylinositol 3-kinase inhibition induces homologous recombination deficiency | Patient-derived xenografts show Breast Cancer gene downregulation [6] |
Mitogen-Activated Protein Kinase Feedback | Reduces phosphatidylinositol 3-kinase inhibitor efficacy | Poly (ADP-ribose) polymerase inhibition increases replication stress | Extracellular signal-regulated kinase inhibition reverses Breast Cancer gene expression but reduces synergy [10] |
Mammalian Target of Rapamycin Reactivation | Drives acquired resistance | Poly (ADP-ribose) polymerase blockade prevents recovery from deoxyribonucleic acid damage | Triple-negative breast cancer models show sustained growth inhibition [7] |
Tumor Subclonal Heterogeneity | Enables escape | Co-inhibition targets multiple dependencies | Superior efficacy across heterogeneous patient-derived xenografts [1] [6] |
Notably, dual inhibitors like Parp/PI3K-IN-1 achieve more uniform target modulation than drug combinations, potentially overcoming pharmacokinetic variability that plagues combination regimens [4].
The biological rationale for poly (ADP-ribose) polymerase/phosphatidylinositol 3-kinase co-inhibition extends beyond synthetic lethality in Breast Cancer gene-deficient contexts, encompassing broader deoxyribonucleic acid repair impairment and survival pathway disruption applicable to diverse malignancies.
In Breast Cancer gene-Deficient Cancers:While poly (ADP-ribose) polymerase inhibitors are standard for Breast Cancer gene-mutated cancers, resistance develops via Breast Cancer gene reversion mutations, restoration of homologous recombination, or replication fork stabilization [8]. Phosphatidylinositol 3-kinase inhibition provides complementary effects:
In Breast Cancer gene-Proficient Cancers:Phosphatidylinositol 3-kinase inhibition induces a "BRCAness" phenotype via interconnected mechanisms:
Table 3: Transcriptional and Post-Translational Regulation of Breast Cancer gene by Phosphatidylinositol 3-Kinase Signaling
Regulatory Mechanism | Key Effectors | Effect on Breast Cancer gene | Functional Consequence |
---|---|---|---|
Transcriptional Repression | Extracellular signal-regulated kinase → E26 transformation-specific transcription factor | Downregulation of messenger ribonucleic acid | Homologous recombination deficiency |
Post-Translational Stability | Protein kinase B → Glycogen synthase kinase 3β | Increased degradation | Reduced protein levels |
Epigenetic Silencing | Enhancer of zeste homolog 2 activation | Promoter hypermethylation (indirect) | Sustained homologous recombination impairment |
Mitogen-Activated Protein Kinase Crosstalk | Mitogen-activated protein kinase → E26 transformation-specific transcription factor | Enhanced repression | Synergistic with phosphatidylinositol 3-kinase blockade |
Dual poly (ADP-ribose) polymerase/phosphatidylinositol 3-kinase inhibitors like Parp/PI3K-IN-1 exploit these mechanisms by simultaneously inhibiting both enzymatic targets within a single molecule. This ensures coordinated pharmacokinetics and avoids compensatory pathway activation common with sequential or combination dosing [4]. In vitro, such compounds show superior growth inhibition compared to olaparib or phosphatidylinositol 3-kinase inhibitors alone across Breast Cancer gene-wild-type cell lines (MDA-MB-231, SW620), with half-maximal inhibitory concentration values in the low nanomolar range [4]. The expanded therapeutic window in both Breast Cancer gene-deficient and -proficient contexts underscores the broad applicability of this approach beyond conventional biomarker-defined populations.
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